Product packaging for 5-Methylidenepyrazin-2-one(Cat. No.:)

5-Methylidenepyrazin-2-one

Cat. No.: B12360805
M. Wt: 108.10 g/mol
InChI Key: JHKNCFKIPWAPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Placement within the Pyrazinone Family of Heterocyclic Compounds

5-Methylidenepyrazin-2-one belongs to the pyrazinone family, a class of heterocyclic organic compounds. The core of these molecules is a pyrazine (B50134) ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The "-one" suffix indicates the presence of a ketone group, a carbon atom double-bonded to an oxygen atom, on the pyrazine ring. Pyrazinones are significant in medicinal chemistry and natural product synthesis. nih.gov For instance, a family of pyrazinone natural products has been identified in Staphylococcus aureus, suggesting their potential role in biological interactions. nih.gov The specific structure of this compound features this pyrazinone core with a methylidene group attached at the 5th position.

Academic Significance of the Methylidene Functional Group in Organic Chemistry

The methylidene group, also represented as =CH₂, is a functional group consisting of a carbon atom double-bonded to two hydrogen atoms. wikipedia.org This group is distinct from a methylene (B1212753) group (-CH₂-), which is connected to the rest of the molecule by two single bonds. wikipedia.org The double bond in the methylidene group makes it a site of high reactivity, rendering it important in various chemical transformations. acs.org

In organic synthesis, functional groups are specific groupings of atoms that determine the characteristic chemical reactions of a molecule. pressbooks.pub The methylidene group can be used to "functionalize" a compound, imparting different physical and chemical properties. pressbooks.pub Its presence allows for a variety of reactions, including additions and cyclizations, making it a valuable component in the synthesis of complex molecules. acs.orgmdpi.comnih.gov The reactivity of the methylidene group can be influenced by its molecular environment. nih.gov

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape reveals a significant focus on pyrazine derivatives in general, with studies exploring their synthesis and biological activities. researchgate.netresearchgate.net Research has been conducted on compounds with similar backbones, such as 5-methylpyrazine-2-carboxylic acid and its derivatives, which have been investigated for antimicrobial and antioxidant properties. researchgate.net There is also research into the synthesis and reactivity of other methylidene-containing heterocyclic systems, like 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines. mdpi.comnih.gov

However, there is a notable gap in the scientific literature specifically concerning this compound. While related structures are explored, dedicated studies on the synthesis, characterization, and reactivity of this particular compound are scarce. This lack of focused research presents an opportunity for future investigations to fill this void in the broader understanding of pyrazinone chemistry. researchgate.net

Overview of Research Objectives for this compound and its Closely Related Analogs

Given the limited direct research on this compound, future research objectives can be formulated based on studies of analogous compounds. Key objectives would include:

Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound is a primary objective. This could involve adapting known methods for pyrazinone synthesis or developing novel strategies that accommodate the reactive methylidene group. nih.gov

Spectroscopic and Structural Characterization: Thorough characterization of the molecule using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm its structure and understand its electronic properties. researchgate.netscirp.org

Investigation of Reactivity: A central research goal would be to explore the chemical reactivity of the methylidene group in this specific heterocyclic system. This could involve studying its participation in cycloaddition reactions, polymerizations, or as a precursor for further functionalization. mdpi.comnih.gov

Exploration of Biological Activity: Drawing inspiration from the known biological activities of other pyrazinones, a crucial objective would be to screen this compound for potential pharmacological properties. nih.gov

Data Tables

To provide context for the type of data relevant to this class of compounds, the following table details the properties of a structurally related molecule, 1-(5-chloro-2-methylidenepyrazin-1-yl)ethanone.

Table 1: Physicochemical Properties of 1-(5-chloro-2-methylidenepyrazin-1-yl)ethanone

Property Value Source
Molecular Formula C₇H₇ClN₂O nih.gov
Molecular Weight 170.59 g/mol nih.gov
XLogP3-AA 0.6 nih.gov

This data is for a related compound and serves as an example. Properties for this compound would need to be determined experimentally.

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-(5-chloro-2-methylidenepyrazin-1-yl)ethanone
5-methylpyrazine-2-carboxylic acid
5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines
5-Methyl-2-hexanone
Methyl isobutyl ketone
Acetone
Diacetone alcohol
4-methylpent-3-en-2-one
Diisobutyl ketone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O B12360805 5-Methylidenepyrazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

5-methylidenepyrazin-2-one

InChI

InChI=1S/C5H4N2O/c1-4-2-7-5(8)3-6-4/h2-3H,1H2

InChI Key

JHKNCFKIPWAPQZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)C=N1

Origin of Product

United States

Elucidation of Reactivity Profiles and Reaction Mechanisms of 5 Methylidenepyrazin 2 One and Its Conjugates

Nucleophilic and Electrophilic Reactivity Associated with the 5-Methylidene Group

The exocyclic methylidene group is a key locus of reactivity in 5-methylidenepyrazin-2-one, participating in a variety of addition reactions. Its reactivity is modulated by the electron-donating character of the adjacent nitrogen atom within the pyrazinone ring, which imparts enamine-like properties to the exocyclic double bond.

The enamine character of the 5-methylidene group makes it a highly reactive partner in 1,3-dipolar cycloaddition reactions. Enamines are known to exhibit exceptionally high reactivity in these reactions compared to other dipolarophiles. researchgate.net This enhanced reactivity stems from the interaction of the enamine's Highest Occupied Molecular Orbital (HOMO) with the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole. nih.govnsf.gov

In the context of this compound, the exocyclic double bond can react with various 1,3-dipoles, such as azides and diazoalkanes, to form five-membered heterocyclic rings. nih.govd-nb.info For instance, the reaction with azides would lead to the formation of triazoline intermediates, which can be unstable and may undergo further rearrangements. researchgate.netnsf.gov Similarly, reactions with diazoalkanes can proceed stepwise through zwitterionic intermediates. nih.gov The mechanism of these cycloadditions can be complex, with possibilities for both concerted and stepwise pathways, influenced by the nature of the reactants and reaction conditions. nih.govd-nb.info

Table 1: Reactivity of Enamines in 1,3-Dipolar Cycloadditions

1,3-Dipole Enamine Partner Product Type Mechanistic Insight
Diazoacetate Pyrrolidinocyclopentene Pyrazole Stepwise mechanism via zwitterionic intermediate nih.gov
Perfluoroaryl azides Various Enamines Amidines (via triazoline rearrangement) Rate acceleration due to low-lying LUMO of the azide (B81097) nsf.gov
Phenyl azide Enamines Stable Triazolines -

If the pyrazinone ring bears electron-withdrawing groups, the exocyclic double bond can function as a Michael acceptor. masterorganicchemistry.comnih.gov Nucleophiles, such as enolates, amines, or thiols, can add to the exocyclic carbon atom in a 1,4-conjugate addition fashion. wikipedia.orgyoutube.com The reaction typically proceeds in three steps: deprotonation (if necessary to generate the nucleophile), conjugate addition to the double bond, and subsequent protonation. masterorganicchemistry.com A wide variety of nucleophiles can participate in Michael additions, including those derived from β-ketoesters, malonates, and β-cyanoesters. wikipedia.org

Table 2: Examples of Michael Addition Reactions

Michael Donor (Nucleophile) Michael Acceptor Product Type
Diethyl malonate Diethyl fumarate 1,5-Dicarbonyl compound wikipedia.org
Diethyl malonate Mesityl oxide Dimedone wikipedia.org
2-Nitropropane Methyl acrylate 1,5-Dicarbonyl analogue wikipedia.org

The electron-rich nature of the exocyclic C=C double bond in this compound makes it a target for electrophilic attack. savemyexams.comlibretexts.org Electrophilic addition reactions involve the initial attack of an electrophile on the π-bond of the alkene. youtube.comlibretexts.org This leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. youtube.comchemistrysteps.com

Common electrophiles that can react with alkenes include hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. savemyexams.com For example, the addition of a hydrogen halide (like HBr) would proceed by protonation of the exocyclic carbon to form a carbocation on the adjacent ring carbon, which is then attacked by the halide anion. libretexts.orgchemistrysteps.com The regioselectivity of this addition would be governed by the stability of the resulting carbocation intermediate.

Transformations Involving the Pyrazin-2-one Ring System

The nitrogen atoms within the pyrazin-2-one ring possess lone pairs of electrons and can therefore act as nucleophiles, participating in N-acylation and N-alkylation reactions. nih.govrsc.org These reactions are fundamental for modifying the properties of the heterocyclic core.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or tosylates, typically in the presence of a base to deprotonate the nitrogen atom. beilstein-journals.org The choice of base and solvent can significantly influence the regioselectivity of the alkylation, particularly if the two nitrogen atoms in the ring are chemically distinct. beilstein-journals.org For instance, sodium hydride in tetrahydrofuran (B95107) is a common system for N-alkylation. beilstein-journals.org Similarly, N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides. Regioselective N-acylation can sometimes be achieved through thermodynamic control, where an initially formed kinetic product rearranges to the more stable regioisomer. beilstein-journals.org

Pyrazin-2-one and its derivatives can potentially undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures. These transformations can be initiated by various stimuli, including heat, light, or chemical reagents.

One possible pathway could involve a ring-opening metathesis (ROM) followed by a ring-closing metathesis (RCM), a sequence known as ring-rearrangement metathesis (RRM). beilstein-journals.org This process can lead to the formation of complex molecular frameworks that are otherwise difficult to access. beilstein-journals.org Another possibility is rearrangement reactions involving radical intermediates, which can be generated through electron transfer processes. beilstein-journals.org For instance, oxidative ring-opening of related cyclic systems has been observed. beilstein-journals.org Furthermore, certain heterocyclic systems can undergo rearrangements like the nih.govnsf.gov-Stevens rearrangement, which proceeds through the formation of an ylide intermediate. nih.gov

Mechanistic Investigations of Key Transformations

The reactivity of the this compound core and its conjugates is a subject of significant interest, particularly for understanding its biological synthesis and potential for synthetic diversification. Mechanistic investigations, combining computational modeling and experimental studies, have been crucial in elucidating the complex reaction pathways, transition states, and intermediates involved in the formation and transformations of the pyrazinone scaffold.

Transition State Analysis in Reaction Pathways

While specific transition state analyses for reactions involving this compound are not extensively detailed in current literature, the methodologies for such investigations are well-established through computational studies on related heterocyclic systems. These studies provide a framework for predicting the reactivity of the exocyclic methylene (B1212753) group, a key feature of the molecule.

Computational quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for exploring reaction profiles. sciforum.net For instance, investigations into the 1,3-dipolar cycloaddition reactions of 3-oxidopyrazinium, a related pyrazine (B50134) derivative, have successfully used these methods to map reaction pathways. sciforum.net In such analyses, the geometries of reactants, products, and transition states are optimized. The transition state structures are confirmed by frequency analysis, which verifies that they represent a true saddle point on the potential energy surface. sciforum.net

These computational approaches allow for the determination of critical energetic parameters:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to proceed. Lower activation energies indicate a kinetically more favorable pathway. In a study on 3-oxidopyrazinium cycloaddition, the activation energies for the formation of endo and exo isomers were calculated, successfully predicting the preferential reaction pathway. sciforum.net

Enthalpy of Reaction (ΔH): The net energy change of a reaction, indicating whether it is exothermic (thermodynamically favorable) or endothermic.

For this compound, the conjugated exocyclic diene system is a prime site for cycloaddition reactions, such as the Diels-Alder reaction. A transition state analysis for such a reaction would involve modeling the approach of a dienophile to the diene system. The calculations would identify the transition state structure, likely a concerted, asynchronous arrangement, and its associated activation energy. This would provide insight into the feasibility of the reaction and potential stereochemical outcomes. Furthermore, computational models can support the selectivity and reactivity patterns that are observed experimentally in the formation of fused heterocyclic systems.

Role of Intermediates in Complex Reaction Sequences

The formation of the pyrazinone ring, both through biosynthesis and chemical synthesis, proceeds through a series of reactive intermediates that dictate the final structure of the molecule.

Biosynthetic Intermediates: In microorganisms, the pyrazinone core is typically biosynthesized from the condensation of two amino acids via a multidomain non-ribosomal peptide synthetase (NRPS) assembly line. acs.orgacs.orgnih.gov Mechanistic studies have identified two key intermediates in this pathway:

Dipeptide Aldehyde: The NRPS machinery culminates in a terminal reductase (R) domain that releases the assembled dipeptide not as a carboxylic acid, but as a highly reactive dipeptide aldehyde. acs.orgnih.gov This enzymatic step is crucial, as the aldehyde functionality is essential for the subsequent cyclization. In the biosynthesis of pyrazinones by Pseudomonas, a monomodular NRPS, PvfC, has been shown to produce a dipeptide aldehyde intermediate. acs.orgunc.edu

Cyclic Imine Intermediate: Following its release, the dipeptide aldehyde undergoes a spontaneous intramolecular cyclization. The nucleophilic α-amine of one amino acid residue attacks the electrophilic aldehyde carbon of the other, forming a transient cyclic imine intermediate. nih.gov This step establishes the heterocyclic ring. Subsequent oxidation of this imine affords the stable, aromatic pyrazinone core. acs.org

The substitution pattern on the pyrazinone ring is also determined by specific intermediates and enzymatic control. For 5-methylated pyrazinones, such as coralinone, a dedicated NRPS/PKS hybrid gene has been identified that is responsible for installing the methyl group at the C-5 position, highlighting a precisely controlled biosynthetic route. acs.org

Intermediates in Chemical Synthesis: Chemical syntheses of the pyrazinone scaffold also proceed via distinct intermediates. One reviewed method involves the reaction of an α-aminonitrile with an oxalyl halide. rsc.org The proposed mechanism includes the formation of:

Oxamoyl Halide Intermediate: Formed from the initial acylation of the α-aminonitrile. rsc.org

Cyclic Pyrazine-2,3-dione: A subsequent cyclization affords this key intermediate, which is then further functionalized. rsc.org

Another synthetic approach involves the condensation of a ketoamide with ammonia, which proceeds through a dihydropyrazine intermediate that is subsequently oxidized to the final pyrazinone product. rsc.org

The table below summarizes the key intermediates and their roles in forming the pyrazinone scaffold.

Intermediate NameRole in PathwayPathway TypeSource(s)
Dipeptide AldehydePrecursor to cyclization; product of NRPS reductase domainBiosynthesis unc.edu, acs.org, nih.gov
Cyclic ImineResult of intramolecular cyclization; precursor to oxidationBiosynthesis nih.gov
Oxamoyl HalideInitial acylation productChemical Synthesis rsc.org
Cyclic Pyrazine-2,3-dioneCyclized intermediate from α-aminonitrile routeChemical Synthesis rsc.org
DihydropyrazinePrecursor to final aromatization stepChemical Synthesis rsc.org

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 5 Methylidenepyrazin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for elucidating the molecular framework of organic compounds. For 5-Methylidenepyrazin-2-one , a combination of one-dimensional and two-dimensional NMR experiments provides a detailed picture of its atomic connectivity and chemical environment.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Connectivity and Hybridization State Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through chemical shifts and spin-spin coupling patterns. The spectrum of This compound would be expected to show distinct signals for the vinylidene protons (=CH₂), the pyrazinone ring proton, and the N-H proton. The chemical shifts of the vinylidene protons would indicate their exocyclic double bond character, while the pyrazinone ring proton's shift would be influenced by the adjacent nitrogen atoms and the carbonyl group.

Carbon-¹³ (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would display signals for the carbonyl carbon, the sp² hybridized carbons of the pyrazine (B50134) ring and the methylidene group, and any sp³ hybridized carbons if present. The chemical shifts are indicative of the hybridization state and the electronic environment of each carbon atom. For instance, the carbonyl carbon would appear at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-160-180
C=C (ring)6.0-8.0120-150
=CH₂4.5-6.0100-120
N-H7.0-9.0-

Note: These are generalized predicted ranges and actual values can vary based on solvent and other experimental conditions.

Two-Dimensional (2D) NMR Experiments for Through-Bond and Through-Space Correlations

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For This compound , COSY would show correlations between vicinal protons, if any, within the pyrazine ring system. libretexts.orgnanalysis.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signals of the vinylidene protons would correlate to the signal of the methylidene carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. spectralworks.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. nih.gov

For This compound , HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition (C₅H₄N₂O).

Furthermore, by inducing fragmentation of the molecular ion, the resulting mass spectrum provides valuable structural information. chim.lulibretexts.org The fragmentation pattern is characteristic of the molecule's structure, and analysis of the fragment ions can help to identify structural motifs and confirm the connectivity of the atoms. For example, the loss of CO or other neutral fragments can provide clues about the ring structure and the presence of the carbonyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. vscht.czmsu.edu

Infrared (IR) Spectroscopy: An IR spectrum of This compound would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrations include:

N-H stretching vibration (around 3200-3400 cm⁻¹).

C-H stretching from the aromatic ring and the vinylidene group (around 3000-3100 cm⁻¹).

A strong C=O stretching vibration from the amide group (around 1650-1690 cm⁻¹).

C=C and C=N stretching vibrations in the fingerprint region (below 1600 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. For This compound , the C=C double bond of the methylidene group would be expected to show a strong Raman signal.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. libretexts.orgupi.edu The pyrazinone ring system in conjugation with the exocyclic methylidene double bond in This compound constitutes a chromophore that is expected to absorb UV or visible light.

The UV-Vis spectrum would show absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. The position and intensity (molar absorptivity, ε) of these absorptions are characteristic of the conjugated system and can be influenced by the solvent polarity. researchgate.netnist.gov

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure and Conformation

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state, provided a suitable single crystal can be grown. rsc.orgmu.edu.tr

By diffracting X-rays, a single crystal of This compound would produce a unique diffraction pattern. Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms (excluding hydrogen in some cases) can be determined. iucr.orgnih.gov This technique provides definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the atoms and the planarity of the pyrazinone ring.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing information about hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal structure.

Although no specific crystal structure for This compound has been reported in the searched literature, related pyrazine derivatives have been characterized by X-ray diffraction, indicating the feasibility of this technique for this class of compounds. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 5 Methylidenepyrazin 2 One Chemical Behavior

Quantum Chemical Calculations of Electronic Structure and Stability

No information was found regarding quantum chemical calculations of the electronic structure and stability of 5-Methylidenepyrazin-2-one. General studies on other pyrazine (B50134) derivatives have employed Density Functional Theory (DFT) to investigate the relationship between their electronic properties and corrosion inhibition efficiency. science.gov

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

There were no DFT studies found that specifically calculated the ground state geometry and energetics of this compound. For other pyrazine derivatives, DFT calculations at the B3LYP level have been used to study their electronic properties. science.gov

Computational Modeling of Reaction Mechanisms and Energy Barriers

No computational models for the reaction mechanisms or energy barriers of this compound were found.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

There were no studies found that predicted the spectroscopic properties of this compound and compared them with experimental data. For different pyrazine derivatives, research has focused on their electronic absorption spectra in the context of nonlinear optical (NLO) properties. science.gov

Structure-Reactivity and Structure-Property Relationship Analysis

While no specific structure-reactivity or structure-property relationship analyses for this compound were found, there is research on QSAR models for various pyrazin-2-one derivatives. These studies aim to correlate the chemical structure of these compounds with their biological activities, such as enzyme inhibition. dntb.gov.uagrafiati.com For instance, QSAR models for pyrazinone derivatives have been developed to predict their anti-acetylcholinesterase and anti-butyrylcholinesterase activities, highlighting the importance of parameters like electrophilicity. science.gov Other research has used 2D fingerprinting and molecular docking to screen libraries of compounds based on pyrazine scaffolds for potential therapeutic applications. dntb.gov.ua

Table of Chemical Compounds

Since no specific data for this compound was found and therefore no article could be generated, a table of mentioned compounds is not applicable. The compounds mentioned in the related search results include general "pyrazin-2-one derivatives," "2-methylpyrazine," "2-aminopyrazine," and "2-amino-5-bromopyrazine."

Strategic Academic Applications of the 5 Methylidenepyrazin 2 One Scaffold in Chemical Research

Role as a Versatile Chemical Building Block in Complex Molecule Synthesis

The 2(1H)-pyrazinone ring is considered a "privileged structure" in medicinal chemistry, frequently appearing in natural products and pharmacologically active molecules. acs.orgrsc.orgnih.gov The introduction of a 5-methylidene group transforms this stable core into a highly versatile and reactive building block. The exocyclic α,β-unsaturated amide system is predisposed to a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex molecular architectures.

The primary modes of reactivity that underscore its utility as a building block include:

Michael Addition: The electrophilic nature of the exocyclic double bond makes it an excellent Michael acceptor. It can readily react with a wide array of soft nucleophiles, such as thiols, amines, and carbanions. This allows for the straightforward introduction of diverse functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions: The methylidene group can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a direct route to complex bicyclic and polycyclic systems. acs.org This reactivity is analogous to that observed in other scaffolds with exocyclic double bonds, such as 5-methylenehydantoins, which readily undergo cycloadditions. researchgate.net

Reduction and Oxidation: The double bond can be selectively reduced to the corresponding 5-methyl derivative or subjected to oxidative cleavage, epoxidation, or dihydroxylation to introduce further functionality.

This multifunctionality allows chemists to employ the 5-methylidenepyrazin-2-one scaffold as a linchpin in multi-step synthetic sequences, enabling the efficient assembly of intricate target molecules.

Scaffold for the Development of Novel Heterocyclic Systems

Building upon its role as a versatile synthon, the this compound scaffold is a powerful platform for the generation of novel and diverse heterocyclic frameworks. Its inherent reactivity can be strategically harnessed to construct fused, spirocyclic, and bridged ring systems that are often challenging to access through other synthetic routes.

Key synthetic strategies include:

Annulation via Diels-Alder Reaction: As mentioned, the scaffold can participate as a dienophile in [4+2] cycloadditions. Reaction with various dienes can yield a range of fused pyridopyrazinone or related heterocyclic systems. This provides a modular approach to new ring systems where the properties can be tuned by the choice of the diene. acs.org

Fused Heterocycle Synthesis via Conjugate Addition-Cyclization: The Michael addition of a binucleophile (e.g., hydrazine (B178648), hydroxylamine, ethylenediamine) to the exocyclic double bond, followed by an intramolecular cyclization, offers a direct pathway to novel fused heterocyclic systems. For example, reaction with hydrazine could potentially yield a fused pyrazolopyrazinone core.

Spirocycle Formation: The functionalization of the methylidene group can be used to install substituents that can subsequently participate in intramolecular reactions to form spirocyclic compounds, a structural motif of increasing interest in drug discovery.

The ability to use this single scaffold to access a wide variety of new heterocyclic architectures makes it a valuable tool in exploratory chemical synthesis and drug discovery programs.

Advanced Materials Science Applications

The unique electronic and structural features of the this compound scaffold suggest its potential utility in the field of advanced materials science.

While the specific photophysical properties of this compound are not extensively documented, related nitrogen-containing heterocyclic scaffolds, such as pyrazolones and pyrazolines, are known to form the core of various fluorescent and luminescent materials. nih.govresearchgate.netresearchgate.net These compounds often exhibit strong emission, high quantum yields, and tunable photophysical properties based on their substitution patterns. researchgate.netresearchgate.net

The 2(1H)-pyrazinone core contains a conjugated system that can act as a chromophore. The electronic properties of this chromophore, and therefore its potential luminescence, could be systematically modulated by:

Functionalization of the Methylidene Group: Conjugation of aromatic or electron-donating/withdrawing groups to the methylidene position could extend the π-system and shift the absorption and emission wavelengths.

Coordination to Metal Ions: The nitrogen and oxygen atoms within the pyrazinone ring can act as ligands for metal ions, including lanthanides like terbium. Such coordination can lead to highly luminescent complexes through efficient energy transfer from the heterocyclic ligand to the metal center, a phenomenon well-documented for pyrazolone (B3327878) derivatives. nih.gov

The potential for creating novel dyes and luminescent probes makes this scaffold an interesting target for research in materials chemistry.

Table 1: Representative Photophysical Properties of Related Heterocyclic Scaffolds This table provides examples from related compound classes to illustrate the potential for luminescence in nitrogen-containing heterocycles.

Compound ClassExcitation Max (λex)Emission Max (λem)Application/FeatureReference
Pyrazoline Derivatives300-400 nmBluish FluorescenceOrganic Electroluminescent Devices (OLEDs), Fluorescent Probes researchgate.netresearchgate.net
Pyrazolone-Terbium Complexes~330 nm~545 nm (Green)Strong, characteristic green fluorescence from Tb3+ nih.gov
Phenyl-Pyrazolone DerivativesNot specified, but noted for antioxidant propertiesPotential for dual-function materials (e.g., antioxidant and fluorescent) mdpi.com

The 2(1H)-pyrazinone core possesses key features required for participation in predictable, non-covalent interactions that drive supramolecular assembly. The ring contains both a hydrogen bond donor (the N1-H group) and multiple hydrogen bond acceptors (the C2-carbonyl oxygen and the N4 atom). researchgate.net This arrangement facilitates the formation of well-defined hydrogen-bonded networks, such as dimers or extended one-dimensional tapes, which are fundamental to crystal engineering and the design of soft materials. researchgate.net

The 5-methylidene group adds another dimension to these potential interactions:

π-π Stacking: The double bond and the heterocyclic ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of supramolecular architectures.

Functional Handle for Assembly: The methylidene group can be functionalized with moieties specifically designed to direct self-assembly, such as long alkyl chains for liquid crystal formation or charged groups for assembly in aqueous media.

By leveraging these non-covalent interactions, the this compound scaffold could be used to construct novel supramolecular polymers, gels, and other organized materials.

Precursor Chemistry for Chemical Probes and Library Synthesis in Discovery Research

In the fields of chemical biology and drug discovery, there is a high demand for novel molecular scaffolds that can be readily diversified to generate large libraries of compounds for high-throughput screening or elaborated into targeted chemical probes. The this compound scaffold is exceptionally well-suited for these applications.

The development of solid-phase syntheses for the 2(1H)-pyrazinone core has already enabled its use in generating combinatorial libraries. acs.org The 5-methylidene derivative offers a uniquely reactive handle for diversification. A library of nucleophiles can be reacted via Michael addition to the exocyclic double bond, rapidly generating a large collection of analogues with diverse properties from a single common precursor. This strategy is highly amenable to automated synthesis and parallel processing.

Furthermore, the scaffold is an ideal precursor for the synthesis of chemical probes, which are essential tools for studying biological systems. nih.gov The reactive methylidene group serves as a perfect conjugation site for:

Reporter Tags: Fluorophores, biotin, or other reporter molecules can be attached to visualize or isolate the probe's biological targets.

Affinity Groups: Moieties that specifically bind to a protein of interest can be incorporated.

Photo-crosslinkers: Groups that can be activated by light to form a covalent bond with a target protein can be installed.

The combination of a biologically relevant pyrazinone core with a selectively reactive methylidene handle makes this scaffold a powerful platform for accelerating discovery research.

Future Research Directions and Emerging Opportunities in 5 Methylidenepyrazin 2 One Chemistry

Development of Enantioselective and Stereoselective Synthetic Methodologies

The generation of chiral molecules with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For 5-methylidenepyrazin-2-one derivatives, the creation of stereocenters, either at the C5-methyl group via reduction or through reactions at other positions on the ring, is a critical objective.

Future efforts will likely concentrate on the asymmetric hydrogenation of the exocyclic double bond. Drawing parallels from related heterocyclic systems, palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group has proven effective for creating chiral piperazin-2-ones with excellent enantioselectivities. rsc.org Similarly, rhodium-catalyzed systems, often employing specialized phosphine-based ligands, have achieved high enantioselectivity in the hydrogenation of other exocyclic α,β-unsaturated lactams. researchgate.net The adaptation of these catalytic systems to this compound could provide a reliable route to enantiomerically enriched 5-methyl-pyrazinones, which can serve as valuable chiral building blocks.

Beyond hydrogenation, the development of stereoselective conjugate addition reactions to the methylidene group using chiral catalysts or auxiliaries will be a significant area of investigation. This would allow for the direct installation of a variety of substituents at the C5-methyl position with simultaneous control of the newly formed stereocenter, greatly expanding the structural diversity and potential biological relevance of the resulting compounds.

Exploration of Unconventional Reactivity and Catalytic Cycles

The unique electronic and structural features of this compound invite the exploration of reactivity beyond standard transformations. The exocyclic alkene, activated by the adjacent carbonyl group, is a prime site for a range of chemical transformations.

Conjugate Addition Reactions: The β-carbon of the methylidene group is an electrophilic site, making it susceptible to nucleophilic conjugate addition, also known as Michael addition. wikipedia.orglibretexts.orgmasterorganicchemistry.com This pathway opens the door to the introduction of a wide array of functional groups. Research into the use of soft nucleophiles, such as thiols and amines, as well as carbon nucleophiles like enolates (in the Michael reaction) and organocuprates (Gilman reagents), could yield a diverse library of derivatives functionalized at the 5-methyl position. masterorganicchemistry.comnih.gov

Cycloaddition Reactions: The methylidene group can act as a potent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. youtube.commasterorganicchemistry.comyoutube.com This strategy offers a powerful method for constructing complex, fused, or spirocyclic ring systems. Precedent from related methylideneimidazolones, which undergo Diels-Alder reactions with dienes to form spiro-heterocycles, suggests that this compound could be a valuable partner in such transformations, providing rapid access to novel three-dimensional molecular architectures. researchgate.net

Advanced Catalytic Cycles: Modern synthetic chemistry has seen a rise in the use of advanced catalytic cycles for C-H activation and cross-coupling. Palladium-catalyzed C-H/C-H cross-coupling reactions, for instance, have been instrumental in the synthesis of complex pyrazinone-containing marine natural products. nih.gov Future research could focus on applying similar C-H functionalization strategies to the this compound core, allowing for the late-stage introduction of aryl or alkyl substituents without the need for pre-functionalized starting materials.

Integration with Sustainable Chemistry Principles (e.g., Flow Chemistry, Photoredox Catalysis)

Modern chemical synthesis places a strong emphasis on sustainability, safety, and efficiency. Integrating green chemistry principles into the synthesis and functionalization of this compound derivatives is a key area for future development.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. rsc.org The application of flow chemistry has been successfully demonstrated for the synthesis of related nitrogen-containing heterocycles like pyrazoles, often leading to dramatically reduced reaction times and higher efficiency. nih.govnih.gov Implementing flow-based methodologies for the synthesis of this compound precursors or for its subsequent modification could streamline production and facilitate safer handling of reactive intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for sustainable synthesis, using light energy to drive chemical reactions under exceptionally mild conditions. libretexts.org This approach avoids the need for harsh reagents or high temperatures. For this compound, photoredox catalysis could enable novel transformations, such as radical additions to the methylidene group or functionalization of the pyrazinone ring, that are difficult to achieve through traditional thermal methods. The development of organic dyes as photoredox catalysts further enhances the sustainability of this approach by replacing expensive and toxic heavy metals. nih.gov

Data-Driven and AI-Assisted Discovery of New this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery. These computational tools can significantly accelerate the design and synthesis of new molecules with desired properties.

Virtual Screening and De Novo Design: AI algorithms can screen vast virtual libraries of potential derivatives for predicted biological activity against specific targets or design entirely new molecules with optimized properties. This data-driven approach helps prioritize synthetic efforts on the most promising candidates.

Retrosynthesis Planning: AI tools can analyze a target molecule and propose viable synthetic routes, breaking down complex structures into simpler, commercially available starting materials. nih.gov This can uncover novel and more efficient pathways for synthesizing complex this compound analogues.

Property Prediction: Machine learning models can be trained to predict physicochemical properties, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, reducing the time and cost associated with experimental testing in the early stages of discovery. The successful application of AI in identifying novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives highlights the potential of these methods for related heterocyclic systems. nih.gov

Cross-Disciplinary Research at the Interface of Synthetic and Materials Chemistry

While the primary focus for many heterocyclic compounds is in medicinal chemistry, their unique electronic and structural properties also make them attractive candidates for materials science applications. Cross-disciplinary research could unlock new uses for this compound derivatives beyond biology.

The conjugated π-system of the pyrazinone ring, combined with the polar lactam functionality and the reactive methylidene group, offers handles for creating advanced functional materials. Potential research directions include:

Polymer Chemistry: The methylidene group could serve as a monomer for polymerization reactions, leading to novel polymers with unique thermal, mechanical, or electronic properties.

Coordination Chemistry: The nitrogen and oxygen atoms in the pyrazinone core can act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.

Organic Electronics: The tunable electronic properties of the pyrazinone scaffold could be exploited in the design of new organic semiconductors, dyes for solar cells, or other components for organic electronic devices.

By embracing these future research directions, the scientific community can fully harness the synthetic versatility and application potential of the this compound chemical space.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.